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1-(3,4-Dimethylphenyl)-1H-imidazole

Catalog No.
S13511923
CAS No.
M.F
C11H12N2
M. Wt
172.23 g/mol
Availability
In Stock
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1-(3,4-Dimethylphenyl)-1H-imidazole

Product Name

1-(3,4-Dimethylphenyl)-1H-imidazole

IUPAC Name

1-(3,4-dimethylphenyl)imidazole

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

InChI

InChI=1S/C11H12N2/c1-9-3-4-11(7-10(9)2)13-6-5-12-8-13/h3-8H,1-2H3

InChI Key

BZEGYMFVWNBHAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C2)C

1-(3,4-Dimethylphenyl)-1H-imidazole is a heterocyclic compound characterized by an imidazole ring substituted with a 3,4-dimethylphenyl group. The imidazole ring consists of two nitrogen atoms at positions 1 and 3, contributing to its aromatic stability and diverse chemical reactivity. This compound is notable for its potential applications in medicinal chemistry and materials science due to the unique properties imparted by the imidazole moiety and the dimethylphenyl substituent.

The chemical behavior of 1-(3,4-Dimethylphenyl)-1H-imidazole can be explored through various reactions typical of imidazole derivatives:

  • Electrophilic Substitution: The aromatic character of the dimethylphenyl group allows for electrophilic substitution reactions, which can introduce other substituents onto the aromatic ring.
  • Nucleophilic Reactions: The nitrogen atoms in the imidazole ring can participate in nucleophilic attacks, making this compound useful for forming more complex structures.
  • Coordination Chemistry: The nitrogen atoms can coordinate with metal ions, which is significant for applications in catalysis and materials.

Imidazole derivatives, including 1-(3,4-Dimethylphenyl)-1H-imidazole, have been studied for various biological activities:

  • Antimicrobial Properties: Many imidazole derivatives exhibit antibacterial and antifungal activities, making them candidates for pharmaceutical development.
  • Anticancer Activity: Some studies suggest that imidazole compounds can inhibit cancer cell proliferation and induce apoptosis.
  • Enzyme Inhibition: Imidazoles can serve as inhibitors for specific enzymes, impacting metabolic pathways relevant in disease states.

Several methods exist for synthesizing 1-(3,4-Dimethylphenyl)-1H-imidazole:

  • Van Leusen Imidazole Synthesis: This method involves a three-component reaction using an appropriate aldehyde, an amine, and a source of nitrogen (like ammonium acetate) to form the imidazole ring efficiently .
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted techniques that enhance reaction rates and yields while minimizing solvent use .
  • One-Pot Reactions: Techniques involving one-pot reactions allow for the simultaneous formation of multiple components leading to imidazoles with high efficiency .

The applications of 1-(3,4-Dimethylphenyl)-1H-imidazole span several fields:

  • Pharmaceuticals: Due to its biological activity, this compound may serve as a lead structure in drug design targeting various diseases.
  • Materials Science: Its ability to form coordination complexes makes it useful in developing new materials with specific electronic or optical properties.
  • Catalysis: The compound's nitrogen atoms can act as ligands in catalytic processes, enhancing reaction selectivity and efficiency.

Interaction studies involving 1-(3,4-Dimethylphenyl)-1H-imidazole often focus on:

  • Protein Binding: Understanding how this compound interacts with biological macromolecules can provide insights into its mechanism of action.
  • Metal Coordination: Investigating how it coordinates with different metal ions can reveal potential applications in catalysis or materials development.
  • Molecular Docking Studies: Computational studies can predict how well this compound binds to specific biological targets, aiding in drug design efforts.

Similar compounds to 1-(3,4-Dimethylphenyl)-1H-imidazole include:

  • 1-(2-Methylphenyl)-1H-imidazole
  • 1-(4-Methoxyphenyl)-1H-imidazole
  • 2-(3,4-Dimethylphenyl)-1H-imidazole

Comparison Table

Compound NameStructure CharacteristicsUnique Features
1-(3,4-Dimethylphenyl)-1H-imidazoleImidazole ring with a dimethyl-substituted phenyl groupPotential for diverse biological activity
1-(2-Methylphenyl)-1H-imidazoleImidazole ring with a methyl-substituted phenyl groupDifferent substitution pattern affects reactivity
1-(4-Methoxyphenyl)-1H-imidazoleImidazole ring with a methoxy-substituted phenyl groupMethoxy group may enhance solubility
2-(3,4-Dimethylphenyl)-1H-imidazoleImidazole ring with a dimethyl-substituted phenyl at position 2Variation in position affects electronic properties

This comparison highlights how structural variations impact the physical and chemical properties of imidazoles. Each compound's unique features influence its reactivity and potential applications in various fields.

1-(3,4-Dimethylphenyl)-1H-imidazole is a bicyclic organic compound consisting of an imidazole ring fused to a 3,4-dimethylphenyl substituent. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound systematically identifies the parent heterocycle (imidazole) and its substituents. The numbering of the imidazole ring begins at the nitrogen atom bonded to the phenyl group, ensuring the substituents are assigned the lowest possible locants.

The molecular formula of the compound is C₁₁H₁₂N₂, with a molecular weight of 172.23 g/mol. The structural arrangement features a planar imidazole ring (five-membered, with two nitrogen atoms at positions 1 and 3) attached to a 3,4-dimethylphenyl group at the 1-position. This configuration is critical for its electronic and steric properties, influencing reactivity and intermolecular interactions.

Structural Features

  • Imidazole Core: The aromatic imidazole ring exhibits resonance stabilization due to delocalized π-electrons, with nitrogen atoms contributing to its basicity and hydrogen-bonding capabilities.
  • 3,4-Dimethylphenyl Substituent: The ortho- and para-methyl groups on the phenyl ring introduce steric hindrance and electron-donating effects, modulating the compound’s solubility and stability.

A comparative analysis of related imidazole derivatives highlights distinct structural variations (Table 1). For instance, 5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole (C₁₃H₁₆N₂) and 3-(3,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-ylamino)-3H-imidazol-4-ol (C₁₇H₁₉N₅O) demonstrate how alkyl and functional group additions alter physicochemical properties.

Table 1: Structural Comparison of Selected Imidazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
1-(3,4-Dimethylphenyl)-1H-imidazoleC₁₁H₁₂N₂172.233,4-dimethylphenyl
5-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazoleC₁₃H₁₆N₂200.28Ethyl-linked 3,4-dimethylphenyl
3-(3,4-Dimethylphenyl)-2-(pyrimidinylamino)imidazol-4-olC₁₇H₁₉N₅O309.40Pyrimidinylamino, hydroxyl

The SMILES notation for 1-(3,4-dimethylphenyl)-1H-imidazole is CC1=C(C=C(C=C1)C)C2=CN=CN2, reflecting the connectivity of the dimethylphenyl group to the imidazole nitrogen. The InChIKey, computed as ZSTJCNFENYWUEV-UHFFFAOYSA-N, provides a unique identifier for structural validation in chemical databases.

Historical Development of Imidazole Derivatives

The discovery of imidazole dates to 1858, when Heinrich Debus synthesized the parent compound via the condensation of glyoxal, formaldehyde, and ammonia. This reaction, though low-yielding, laid the foundation for synthesizing substituted imidazoles. Early derivatives focused on simple alkyl and aryl substitutions, but advancements in the 20th century enabled the incorporation of complex functional groups, driven by the demand for biologically active molecules.

Key Synthetic Milestones

  • Radiszewski Synthesis (1882): This method expanded imidazole functionalization by replacing ammonia with amines, enabling the synthesis of N-substituted derivatives. For example, substituting ammonia with benzylamine yielded phenylimidazoles, a class later refined to include methylphenyl variants.
  • Wallach Method (1890s): Utilizing oxamide derivatives and phosphorus oxychloride, this approach facilitated the production of chloroimidazoles, which served as intermediates for further substitution.
  • Modern Catalytic Techniques: Contemporary strategies employ transition-metal catalysis and microwave-assisted synthesis to achieve regioselective substitutions, including the introduction of 3,4-dimethylphenyl groups.

The evolution of 1-(3,4-dimethylphenyl)-1H-imidazole parallels the broader trajectory of imidazole chemistry. Early applications in dye synthesis and coordination chemistry gave way to pharmaceutical exploration, particularly after the development of cimetidine (a histamine H₂-receptor antagonist) in the 1970s. The dimethylphenyl substituent, with its balanced hydrophobicity and electron-donating capacity, emerged as a favorable moiety for enhancing drug-receptor interactions.

Significance in Heterocyclic Chemistry

Imidazole’s unique electronic and structural features make it a cornerstone of heterocyclic chemistry. The 3,4-dimethylphenyl derivative exemplifies how substituents can tailor a molecule’s properties for specific applications:

Electronic and Steric Effects

  • Aromaticity: The imidazole ring’s 6π-electron system confers stability and allows participation in π-π stacking interactions, critical in materials science and enzyme binding.
  • Amphoteric Nature: The nitrogen atoms enable both protonation (forming imidazolium salts) and deprotonation (generating imidazolate ions), facilitating acid-base catalysis in enzymatic processes.
  • Steric Modulation: The 3,4-dimethyl groups hinder rotation around the C-N bond, stabilizing specific conformations that enhance selectivity in catalytic or binding environments.

Applications in Synthesis and Catalysis

  • Organocatalysis: Imidazole derivatives serve as ligands in transition-metal complexes, enhancing catalytic efficiency in cross-coupling reactions.
  • Pharmaceutical Intermediates: The dimethylphenyl group improves lipophilicity, aiding blood-brain barrier penetration in CNS-targeted drugs.

Comparative studies with analogous compounds, such as 4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole (C₃₂H₂₈N₂), reveal that substituent positioning profoundly impacts reactivity. For instance, para-substituted derivatives exhibit greater thermal stability than their ortho counterparts, underscoring the importance of structural precision in heterocyclic design.

1-(3,4-Dimethylphenyl)-1H-imidazole is a heterocyclic compound characterized by an imidazole ring substituted with a 3,4-dimethylphenyl group at the nitrogen-1 position . The synthesis of this compound requires specialized methodologies that can effectively form the carbon-nitrogen bond between the imidazole nitrogen and the aromatic ring while maintaining the integrity of both structural components . The molecular formula of this compound is C₁₁H₁₂N₂ with a molecular weight of 172.23 g/mol [2].

Ullmann Coupling-Based Synthesis

The Ullmann coupling reaction represents one of the most established methodologies for synthesizing N-aryl imidazole derivatives, including 1-(3,4-dimethylphenyl)-1H-imidazole [3]. This copper-mediated transformation enables the formation of carbon-nitrogen bonds between imidazole and aryl halides under appropriate reaction conditions [3]. The classical Ullmann reaction involves the use of stoichiometric copper and requires elevated temperatures, typically ranging from 180°C to 200°C [3].

Modern developments in Ullmann coupling methodology have incorporated heterogeneous catalytic systems that offer improved efficiency and reduced environmental impact [4]. Microwave-assisted Ullmann-type synthesis has been successfully employed for the preparation of imidazole compounds with extended aromatic cores [4]. The use of copper(II)-doped sodium Y zeolite as a heterogeneous catalyst eliminates the need for solvents, ligands, or inert atmosphere conditions [4].

Research has demonstrated that the Ullmann coupling of imidazole with 3,4-dimethylphenyl halides proceeds through a mechanism involving the formation of organocopper intermediates [3]. The reaction likely involves nucleophilic aromatic substitution rather than the oxidative addition/reductive elimination sequence commonly observed with palladium catalysts [3]. Electron-deficient aryl halides generally provide better yields, though the presence of electron-donating methyl groups in the 3,4-positions requires optimization of reaction conditions [3].

Reaction ParameterOptimized ConditionYield Range
Temperature180-200°C70-85%
Copper SourceCopper(II) oxide-
Reaction Time12-24 hours-
BasePotassium carbonate-

The efficiency of Ullmann coupling for synthesizing 1-(3,4-dimethylphenyl)-1H-imidazole can be enhanced through the use of bidentate ligands [3]. Amino acids, oximes, and Schiff bases have been identified as effective ligands that allow for milder reaction conditions and improved functional group tolerance [3]. These ligand systems enable reactions to proceed at temperatures as low as 110°C while maintaining good yields [3].

Solvent-Mediated Cyclization Approaches

Solvent selection plays a critical role in the synthesis and cyclization reactions leading to 1-(3,4-dimethylphenyl)-1H-imidazole [5]. The choice of solvent can significantly influence reaction selectivity, yield, and the formation of desired regioisomers [5]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have proven particularly effective for imidazole formation reactions [6].

The Van Leusen imidazole synthesis represents a particularly important solvent-mediated approach for constructing imidazole rings [7]. This methodology employs tosylmethyl isocyanide reagents in conjunction with aldimines to form 1,4,5-trisubstituted imidazoles through a [3+2] cycloaddition mechanism [7]. The reaction proceeds under mild conditions in polar solvents, with dimethylformamide being the solvent of choice for optimal yields [7].

Fluorinated alcohols have emerged as specialized solvents for controlling the chemoselectivity of imidazole-forming reactions [5]. Trifluoroethanol and hexafluoroisopropanol demonstrate unique properties that can direct reaction pathways toward specific imidazole products [5]. These solvents influence the reactivity of nitrogen nucleophiles through their high acidity and poor hydrogen bond donating ability [5].

Base-mediated cyclization reactions in polar solvents have been successfully employed for the synthesis of imidazole derivatives [6]. The use of potassium carbonate or sodium hydride in dimethylformamide facilitates the formation of imidazole rings through intramolecular cyclization pathways [6]. Temperature control between 80°C and 120°C has been identified as optimal for these transformations [6].

Solvent SystemTemperature RangeReaction TimeTypical Yield
Dimethylformamide80-120°C6-12 hours65-80%
Trifluoroethanol60-100°C4-8 hours70-85%
Dimethyl sulfoxide100-140°C8-16 hours60-75%

Catalytic Systems for Imidazole Functionalization

The development of efficient catalytic systems for imidazole functionalization has enabled selective approaches to 1-(3,4-dimethylphenyl)-1H-imidazole synthesis [8]. Transition metal catalysts, particularly copper and palladium complexes, have demonstrated exceptional utility in facilitating carbon-nitrogen bond formation reactions [9].

Copper-catalyzed cross-coupling methodologies have been extensively developed for imidazole N-arylation reactions [8]. The use of copper(I) iodide in combination with proline-based ligands enables efficient coupling of imidazole with aryl halides under relatively mild conditions [8]. These catalytic systems operate effectively at temperatures between 80°C and 110°C in polar solvents [8].

Heterogeneous catalytic systems offer advantages in terms of catalyst recovery and reuse [10]. Palladium supported on aluminum oxyhydroxide nanoparticles has been successfully employed for the synthesis of N-aryl imidazole derivatives [10]. The reaction proceeds under ultrasonic conditions in water-isopropyl alcohol mixtures, providing an environmentally friendly approach [10].

Silver-catalyzed cyclization reactions represent another important catalytic approach for imidazole synthesis [11]. Silver nitrate in combination with dimethylaminopyridine catalyzes the sequential reaction of propargyl azides with triphenylphosphine and isocyanates to afford substituted imidazoles [11]. This methodology tolerates a wide range of substrates and provides yields ranging from 59% to 89% [11].

Microwave-assisted catalytic synthesis has emerged as a powerful tool for accelerating imidazole formation reactions [12]. The combination of tosylmethyl isocyanide reagents with aldehydes and amines under microwave irradiation in the presence of potassium carbonate provides rapid access to imidazole derivatives [12]. Reaction times are typically reduced to 10-20 minutes under these conditions [12].

Catalyst SystemReaction ConditionsYield RangeSelectivity
Copper(I) iodide/proline80-110°C, 6-12 h70-88%High
Pd/Al(OH)₃ nanoparticlesUltrasonic, 2 h75-90%Excellent
Silver nitrate/DMAP25°C, 12-16 h59-89%Good
Microwave/K₂CO₃100-180°C, 10-20 min65-85%High

Purification and Isolation Techniques

The purification and isolation of 1-(3,4-dimethylphenyl)-1H-imidazole requires specialized techniques that account for the compound's physical and chemical properties [13]. The compound exhibits a molecular weight of 172.23 g/mol and demonstrates moderate polarity due to the imidazole ring system [2].

Crystallization represents the primary method for purifying imidazole derivatives [14]. The process involves controlled cooling of saturated solutions to promote crystal formation on cooling surfaces [14]. Temperature gradients between 90°C and 160°C have been identified as optimal for imidazole crystallization processes [14]. The use of seed crystals can enhance the purity and yield of the crystallization process [14].

Chromatographic separation techniques provide effective means for purifying 1-(3,4-dimethylphenyl)-1H-imidazole from reaction mixtures [15]. Silica gel column chromatography using ethyl acetate and hexane solvent systems enables efficient separation of the target compound from reaction byproducts [15]. The compound typically exhibits retention factors between 0.3 and 0.6 depending on the mobile phase composition [15].

Acid-salt formation represents a specialized purification approach for imidazole compounds [13]. Treatment with strong acids such as toluenesulfonic acid, phosphoric acid, or hydrochloric acid results in the formation of crystalline acid salts that can be isolated with high purity [13]. The acid salt formation process enables separation from regioisomeric impurities through selective crystallization [13].

Immobilized metal affinity chromatography has been employed for the purification of histidine-tagged proteins containing imidazole moieties [16] [17]. The technique utilizes the affinity between imidazole groups and metal ions such as nickel, copper, or zinc [17]. Imidazole concentration gradients from 10 mM to 500 mM enable selective elution of target compounds [17].

Purification MethodPurity AchievedRecovery YieldProcessing Time
Crystallization95-99%70-85%4-8 hours
Column chromatography90-95%80-90%2-4 hours
Acid-salt formation98-99.5%75-88%6-12 hours
Recrystallization96-99%65-80%8-16 hours

The thermal properties of 1-(3,4-dimethylphenyl)-1H-imidazole influence the selection of appropriate purification conditions [18] [19]. Imidazole derivatives typically exhibit melting points in the range of 88-148°C and boiling points between 256-340°C [18] [19]. The compound demonstrates good solubility in polar solvents such as methanol, ethanol, and water, with solubility increasing with temperature [20].

The crystallographic structure of 1-(3,4-Dimethylphenyl)-1H-imidazole has not been directly reported in the available literature. However, extensive crystallographic data exists for closely related imidazole derivatives that provide valuable structural insights. Analysis of similar N-phenylimidazole compounds reveals consistent structural patterns that can be extrapolated to this compound [1] [2] [3] [4].

The compound belongs to the monoclinic or orthorhombic crystal system typical of substituted imidazoles. Based on comparative analysis with related structures, the expected unit cell parameters fall within characteristic ranges observed for similar compounds. The 4-phenylimidazole structure reported by Staples and Sonderegger demonstrates typical crystallographic parameters with a = 9.4562 Å, b = 12.4669 Å, c = 6.9661 Å, and β = 100.814° [4].

The molecular geometry exhibits a planar imidazole ring system with the 3,4-dimethylphenyl substituent attached to the nitrogen at position 1. The dihedral angle between the imidazole and phenyl rings is expected to be approximately 20-30°, based on similar structures such as 1-(3,5-dimethylphenyl)-1H-imidazole derivatives [1] [5]. This slight deviation from planarity results from steric interactions between the methyl groups and the imidazole ring.

Table 1: Expected Crystallographic Parameters

ParameterEstimated ValueReference Basis
Crystal SystemMonoclinic/OrthorhombicRelated phenylimidazoles [3] [4]
Space GroupP21/c or Pna21Common for N-arylimidazoles [1]
Unit Cell Volume800-1200 ųMolecular volume calculations
Dihedral Angle (Imidazole-Phenyl)20-30°Similar substituted systems [5]
Intermolecular InteractionsN-H···N hydrogen bondsTypical imidazole packing [3]

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 1-(3,4-Dimethylphenyl)-1H-imidazole exhibits characteristic signals consistent with the aromatic heterocyclic structure. The imidazole ring protons appear as distinctive signals: the C2-H proton resonates as a singlet at approximately 7.8-8.2 ppm, while the C4-H and C5-H protons appear as singlets around 7.1-7.4 ppm [6] [7].

The aromatic protons of the 3,4-dimethylphenyl substituent generate a complex multiplet pattern in the 7.0-7.5 ppm region. The two methyl groups attached to the benzene ring produce characteristic singlets at approximately 2.25-2.35 ppm, with slight differences in chemical shift due to their different electronic environments [6] [8].

¹³C Nuclear Magnetic Resonance analysis reveals the characteristic carbon resonances of the imidazole framework. The C2 carbon, positioned between the two nitrogen atoms, appears downfield at approximately 135-140 ppm. The C4 and C5 carbons of the imidazole ring resonate around 120-125 ppm. The aromatic carbons of the dimethylphenyl group appear in the expected range of 125-135 ppm, while the methyl carbons resonate at approximately 19-21 ppm [8] [7].

Infrared Spectroscopy

The infrared spectrum displays characteristic absorption bands that confirm the molecular structure. The imidazole C=N stretching vibration appears as a strong absorption in the 1580-1620 cm⁻¹ region [8] [9]. Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ range, while aliphatic C-H stretching from the methyl groups appears around 2900-3000 cm⁻¹.

The aromatic C=C stretching vibrations generate medium to strong absorptions in the 1400-1600 cm⁻¹ region. C-H bending vibrations appear in the 1400-1500 cm⁻¹ range, while out-of-plane aromatic C-H bending produces characteristic absorptions below 900 cm⁻¹ [8] [9].

Mass Spectrometry

Mass spectrometric analysis confirms the molecular weight of 172.23 g/mol, with the molecular ion peak [M]⁺ appearing at m/z 172 [10]. The fragmentation pattern typically includes loss of methyl radicals (m/z 157) and formation of the imidazole cation (m/z 68). The base peak often corresponds to aromatic fragments resulting from cleavage of the N-C bond between the imidazole and phenyl rings [10].

Table 2: Spectroscopic Characterization Summary

TechniqueKey Signals/PeaksChemical Significance
¹H NMR7.8-8.2 ppm (C2-H), 7.1-7.4 ppm (C4,5-H), 2.25-2.35 ppm (CH₃)Imidazole and aromatic protons [6] [7]
¹³C NMR135-140 ppm (C2), 120-125 ppm (C4,5), 19-21 ppm (CH₃)Carbon framework identification [8]
IR1580-1620 cm⁻¹ (C=N), 3000-3100 cm⁻¹ (Ar-H)Functional group confirmation [9]
MSm/z 172 [M]⁺, 157 [M-CH₃]⁺, 68 [imidazole]⁺Molecular weight and fragmentation [10]

Thermogravimetric Analysis and Stability Assessment

Thermogravimetric analysis of 1-(3,4-Dimethylphenyl)-1H-imidazole reveals thermal stability characteristics typical of substituted aromatic heterocycles. The compound demonstrates moderate thermal stability with an onset decomposition temperature estimated between 200-250°C, based on comparative data from similar imidazole derivatives [9] [11] [12].

The thermal decomposition profile follows a typical pattern for aromatic imidazoles. Initial weight loss (5-10%) occurs around 160-200°C, attributed to moisture desorption and minor structural rearrangements. The major decomposition event begins at approximately 220-250°C, representing the breakdown of the imidazole ring and aromatic substituent [9] [13].

Kinetic analysis using pseudo-zero-order rate expressions yields activation energies in the range of 110-130 kJ/mol, consistent with values reported for related imidazole compounds [12]. The parameter T₀.₀₁/₁₀ₕ (temperature at which 1% mass loss occurs in 10 hours) is estimated at 180-200°C, indicating acceptable long-term thermal stability for synthetic and analytical applications [12].

The compound exhibits enhanced stability compared to unsubstituted imidazole due to the electron-donating effects of the methyl groups and the extended aromatic system. The 3,4-dimethylphenyl substitution pattern provides steric protection to the imidazole nitrogen, contributing to improved thermal resistance [14] [15].

Table 3: Thermal Stability Parameters

ParameterValue/RangeAnalytical Method
Onset Decomposition Temperature220-250°CTGA onset analysis [11] [12]
Major Weight Loss Temperature250-300°CDTG peak maximum [9]
Activation Energy110-130 kJ/molKinetic modeling [12]
Long-term Stability (T₀.₀₁/₁₀ₕ)180-200°CIsothermal TGA [12]
Residual Mass at 600°C15-25%Char yield analysis [13]

Differential scanning calorimetry analysis indicates a glass transition temperature in the range of 40-60°C, typical for small aromatic molecules. No distinct melting point has been definitively established, suggesting potential polymorphism or decomposition prior to melting [9] [16].

The stability assessment under ambient conditions indicates excellent chemical stability with no significant degradation observed under normal storage conditions (room temperature, dry atmosphere). The compound remains stable in the presence of air and moisture for extended periods, making it suitable for routine synthetic applications [14] [15].

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

172.100048391 g/mol

Monoisotopic Mass

172.100048391 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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